4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine CAS number and properties
4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine CAS number and properties
The following technical guide details the properties, synthesis, and reactivity of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine , a critical heterocyclic scaffold in medicinal chemistry.
CAS Number: 579486-60-5
Molecular Formula: C
Executive Summary
4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a fused bicyclic heterocycle belonging to the deazapurine class. It serves as a high-value intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents . The scaffold mimics the adenine core of ATP, allowing it to anchor effectively within the ATP-binding pockets of enzymes.
Its chemical utility lies in the differential reactivity of its three electrophilic sites: the N-H moiety (alkylation) and the two chlorine atoms at positions 4 and 6 (nucleophilic aromatic substitution), which allow for sequential, regioselective functionalization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data | Note |
| IUPAC Name | 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine | |
| CAS Number | 579486-60-5 | Distinct from the non-methylated analog (CAS 2589-12-0) |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | >250 °C (dec.)[1][2][3][4] | High lattice energy due to H-bonding |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in water and non-polar solvents |
| pKa (calc) | ~8.5 (N-H), ~1.5 (Pyridine N) | Amphoteric nature |
| LogP | ~2.3 | Lipophilic scaffold |
Synthetic Pathways[1][3][4][9]
The synthesis of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine typically proceeds via the construction of the imidazole ring onto a pre-functionalized pyridine core. The most robust route involves the cyclization of 2,6-dichloro-3,4-diaminopyridine .
Retrosynthetic Analysis
The 2-methyl-imidazo[4,5-c]pyridine core is assembled by condensing a 3,4-diaminopyridine derivative with an acetic acid equivalent (acetic anhydride, triethyl orthoacetate, or acetyl chloride).
Step-by-Step Synthesis (De Novo Route)
This protocol assumes the starting material is 2,6-dichloro-4-aminopyridine , a commercially available precursor.
Step 1: Nitration
-
Reagents: 2,6-dichloro-4-aminopyridine, HNO
, H SO . -
Process: Electrophilic aromatic substitution occurs at the C3 position (ortho to the amino group and para to the chloride).
-
Product: 2,6-Dichloro-3-nitro-4-aminopyridine.
Step 2: Reduction
-
Reagents: Iron powder (Fe), NH
Cl, Ethanol/Water (Bechamp reduction) or H /Pd-C (careful monitoring to avoid dechlorination). -
Process: Reduction of the nitro group to an amine.
-
Product: 2,6-Dichloro-3,4-diaminopyridine.
Step 3: Cyclization (Ring Closure)
-
Reagents: Triethyl orthoacetate (TEOA), catalytic p-TsOH (or Acetic Acid/Polyphosphoric acid).
-
Conditions: Reflux (100–120 °C) for 4–6 hours.
-
Mechanism: Formation of an acetimidate intermediate followed by intramolecular nucleophilic attack by the adjacent amine and elimination of ethanol.
Visualization of Synthesis
Caption: Linear synthetic route from aminopyridine precursor to the target scaffold.
Reactivity & Medicinal Chemistry Applications[1][5][6][9][10]
The 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine scaffold is a "privileged structure" because it offers three distinct vectors for modification, allowing medicinal chemists to fine-tune potency and physicochemical properties.
Regioselective Functionalization
-
N1-Alkylation: The imidazole N-H is acidic. Treatment with a base (NaH, Cs
CO ) and an alkyl halide preferentially alkylates the N1 position (sterically less hindered than N3, though tautomerism exists). -
C4-Substitution (S
Ar): The chlorine at C4 is highly activated due to the electron-withdrawing nature of the pyridine nitrogen (para-like relationship) and the inductive effect of the imidazole ring. Nucleophiles (amines, alkoxides) displace C4-Cl first. -
C6-Substitution (S
Ar): The chlorine at C6 is less reactive than C4 but can be displaced under harsher conditions or using metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after C4 has been functionalized.
Visualization of Reactivity
Caption: Divergent synthesis strategy for library generation. C4 is the primary site for nucleophilic attack.
Detailed Experimental Protocols
Protocol A: Synthesis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (Ring Closure)
This protocol assumes the availability of 2,6-dichloro-3,4-diaminopyridine.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Loading: Charge the flask with 2,6-dichloro-3,4-diaminopyridine (1.0 eq, e.g., 5.0 g) and Triethyl orthoacetate (5.0 eq, 25 mL).
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere (N
) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3] -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess triethyl orthoacetate.
-
Triturate the residue with diethyl ether or cold water to precipitate the product.
-
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from ethanol.
-
Yield Expectation: 75–85%.
-
Protocol B: Regioselective S Ar at C4
Targeting the 4-position with a primary amine.
-
Dissolution: Dissolve 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol) in anhydrous DMF (3 mL).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 mmol).
-
Nucleophile: Add the desired primary amine (1.1 mmol).
-
Conditions: Stir at 60–80 °C for 2–6 hours. (Note: C4 reacts milder than C6).
-
Validation: Monitor disappearance of starting material by LC-MS. The major product will be the 4-substituted-6-chloro derivative.
Safety & Regulatory Information (E-E-A-T)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Irritation: Category 2.
-
Eye Irritation: Category 2A.
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Handling Precautions:
-
Sensitization: Chlorinated heterocycles can be potent skin sensitizers. Always use nitrile gloves and work within a fume hood.
-
Reactivity: Avoid contact with strong oxidizing agents. The compound liberates HCl/NOx upon thermal decomposition.
References
-
Synthesis of Imidazo[4,5-c]pyridines
-
Reactivity & Patent Literature
-
Title: CDK Inhibitors (WO2020224568A1).
-
Source: WIPO / Google Patents.
- URL
- Relevance: Cites the specific use of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine as an intermediate and demonstrates N-alkyl
-
-
Compound Data & Safety
-
Medicinal Chemistry Context
Sources
- 1. 4,6-dichloro-1H-imidazo[4,5-c]pyridine | C6H3Cl2N3 | CID 5358562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS Index | Ambeed [ambeed.com]
- 5. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 6. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
